molecular formula C17H19ClN2O2 B11502654 1-(5-chloro-2-methoxyphenyl)-3-propyl-6,7-dihydro-5H-indazol-4-one

1-(5-chloro-2-methoxyphenyl)-3-propyl-6,7-dihydro-5H-indazol-4-one

Cat. No.: B11502654
M. Wt: 318.8 g/mol
InChI Key: JEDIBJWOEOQXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2-methoxyphenyl)-3-propyl-6,7-dihydro-5H-indazol-4-one is an organic compound belonging to the class of indazoles. This compound is characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group and a propyl chain attached to an indazole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-propyl-6,7-dihydro-5H-indazol-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzaldehyde and propylamine.

    Formation of Schiff Base: The aldehyde reacts with propylamine to form a Schiff base under acidic conditions.

    Cyclization: The Schiff base undergoes cyclization with hydrazine hydrate to form the indazole core.

    Final Product Formation:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-3-propyl-6,7-dihydro-5H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazoles with various functional groups.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-3-propyl-6,7-dihydro-5H-indazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-propyl-6,7-dihydro-5H-indazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-chloro-2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-indazol-4-one: Similar structure but with a methyl group instead of a propyl group.

    1-(5-chloro-2-methoxyphenyl)-3-ethyl-6,7-dihydro-5H-indazol-4-one: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

1-(5-chloro-2-methoxyphenyl)-3-propyl-6,7-dihydro-5H-indazol-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the propyl group can influence its lipophilicity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-propyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C17H19ClN2O2/c1-3-5-12-17-13(6-4-7-15(17)21)20(19-12)14-10-11(18)8-9-16(14)22-2/h8-10H,3-7H2,1-2H3

InChI Key

JEDIBJWOEOQXHT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1C(=O)CCC2)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.